molecular formula C8H7ClN2O3 B14811529 3-Chloro-4-cyclopropoxy-2-nitropyridine

3-Chloro-4-cyclopropoxy-2-nitropyridine

Cat. No.: B14811529
M. Wt: 214.60 g/mol
InChI Key: YYZQZXRDNNXMGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-nitropyridine is a substituted pyridine derivative featuring a chlorine atom at position 3, a cyclopropoxy group at position 4, and a nitro group at position 2. Its molecular formula is C₈H₇ClN₂O₃, with a molecular weight of 214.61 g/mol.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2

InChI Key

YYZQZXRDNNXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives followed by chlorination and cyclopropoxylation. One common method involves the nitration of 4-cyclopropoxypyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitropyridine is then chlorinated using thionyl chloride or phosphorus pentachloride to obtain the final product .

Industrial Production Methods

Industrial production of 3-Chloro-4-cyclopropoxy-2-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 3-chloro-4-cyclopropoxy-2-aminopyridine.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent configurations are summarized below:

Compound Name Substituent Positions (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Features Source
3-Chloro-4-cyclopropoxy-2-nitropyridine 3-Cl, 4-OCH₂C₃H₅ (cyclopropoxy), 2-NO₂ C₈H₇ClN₂O₃ 214.61 Bulky cyclopropoxy group; nitro at C2 N/A
4-Chloro-2-methoxy-3-nitropyridine 4-Cl, 2-OCH₃, 3-NO₂ C₆H₄ClN₂O₃ 202.56 Smaller methoxy group; nitro at C3
3-Chloro-4-nitropyridine oxide 3-Cl, 4-NO₂, pyridine N-oxide C₅H₃ClN₂O₃ 186.55 N-oxide increases polarity
2-Chloro-4-isopropoxy-5-nitropyrimidine 2-Cl, 4-OCH(CH₃)₂, 5-NO₂ (pyrimidine ring) C₇H₇ClN₃O₃ 216.60 Pyrimidine core; isopropoxy substituent
Key Observations:

Substituent Position Effects: The nitro group at C2 in the target compound contrasts with analogs like 4-Chloro-2-methoxy-3-nitropyridine (nitro at C3). The cyclopropoxy group at C4 introduces steric bulk compared to methoxy or isopropoxy groups in analogs, which may reduce solubility in polar solvents but enhance lipid membrane permeability .

Heterocycle Core Differences :

  • Pyrimidine-based analogs (e.g., 2-Chloro-4-isopropoxy-5-nitropyrimidine) exhibit a six-membered ring with two nitrogen atoms, which can influence binding affinity in medicinal chemistry contexts compared to pyridines .

Physicochemical and Reactivity Trends

  • Polarity : The N-oxide in 3-Chloro-4-nitropyridine oxide increases polarity and water solubility compared to the target compound’s ether-linked cyclopropoxy group .
  • Synthetic Accessibility : Methoxy and isopropoxy groups are typically easier to introduce via nucleophilic aromatic substitution than cyclopropoxy groups, which may require specialized reagents or conditions .

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